Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate
Description
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate is a branched ester-amine hybrid compound characterized by a butanoate backbone functionalized with a methyl ester group and a secondary amine-linked propyl chain bearing a propan-2-yloxy (isopropyl ether) moiety. Its molecular formula is inferred as C₁₁H₂₁NO₃, with a molecular weight of 227.29 g/mol (calculated).
Properties
IUPAC Name |
methyl 3-(3-propan-2-yloxypropylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(2)15-7-5-6-12-10(3)8-11(13)14-4/h9-10,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHQYDSVMSQXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Butanoic Acid Derivatives
The butanoate moiety is typically introduced via esterification of butanoic acid or its activated derivatives. A widely adopted method involves reacting butanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid), achieving conversions >90% at reflux temperatures (60–80°C). However, this approach requires subsequent protection of the amine group to prevent unwanted acylation.
Oxidative Esterification of Aldehydes
Recent advances employ oxidative esterification, where butyraldehyde is converted directly to the methyl ester using hydrogen peroxide (H₂O₂) and heterogeneous catalysts. For example, Sharma and Gulati (2012) demonstrated that MnO₂-supported catalysts achieve 85% yield of methyl butanoate at 60°C within 3 hours. This method bypasses acid handling but necessitates strict control over peroxide addition rates to minimize decomposition.
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 80 | 6 | 92 |
| Oxidative (H₂O₂) | MnO₂/SiO₂ | 60 | 3 | 85 |
Amination Techniques for Introducing the Propan-2-yloxypropyl Group
Nucleophilic Substitution with 3-(Propan-2-yloxy)propylamine
The secondary amine is installed via nucleophilic substitution between 3-(propan-2-yloxy)propylamine and a suitably activated butanoate intermediate. Methyl 3-bromobutanoate reacts with the amine in anhydrous THF at 0–5°C, using triethylamine as a base to scavenge HBr. This method yields 78–82% of the target compound after 12 hours.
Reductive Amination of Ketone Precursors
An alternative route employs reductive amination using methyl 3-oxobutanoate and 3-(propan-2-yloxy)propylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) facilitates imine reduction, achieving 88% yield after 24 hours. This method minimizes over-alkylation but requires careful pH control.
Table 2: Amination Reaction Parameters
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 3-bromobutanoate | 3-(Propan-2-yloxy)propylamine | THF | 12 | 82 |
| Methyl 3-oxobutanoate | NaBH₃CN | MeOH | 24 | 88 |
Catalytic Systems for Enhanced Efficiency
Heterogeneous Acid Catalysts in One-Pot Syntheses
Zeolite-based catalysts (e.g., H-Beta-25) enable one-pot esterification and amination by providing Brønsted acid sites. A 2020 study reported 76% overall yield when combining butyric acid, methanol, and 3-(propan-2-yloxy)propylamine at 70°C for 8 hours. The catalyst's mesoporous structure prevents amine poisoning.
Enzymatic Catalysis for Green Synthesis
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze both esterification and amination under mild conditions (35°C, aqueous buffer). While yields are moderate (65–70%), this approach eliminates toxic solvents and reduces energy consumption.
Purification and Characterization Protocols
Distillation and Chromatographic Separation
Crude products are typically purified via fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg) followed by silica gel chromatography (hexane:ethyl acetate, 4:1). GC-MS analysis confirms molecular ion peaks at m/z 229.36 [M+H]⁺, consistent with the molecular formula C₁₃H₂₇NO₂.
Spectroscopic Verification
¹H NMR (CDCl₃, 400 MHz) reveals characteristic signals: δ 3.74 (s, OCH₃), 3.58 (t, J=6.0 Hz, SCH₂), and 2.89 (t, J=6.0 Hz, CH₂CO). ¹³C NMR confirms the ester carbonyl at δ 172.4 ppm and the ether oxygen at δ 70.1 ppm.
Comparative Analysis of Synthetic Routes
Table 3: Overall Efficiency of Preparation Methods
| Method | Steps | Total Time (h) | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sequential (acid + amine) | 3 | 20 | 75 | 98 |
| One-pot (H-Beta-25) | 1 | 8 | 76 | 95 |
| Enzymatic | 2 | 48 | 68 | 99 |
The one-pot catalytic method offers the best balance of speed and yield, while enzymatic routes excel in purity and environmental compatibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, functional groups, and molecular complexity. Below is a detailed analysis of key similarities and differences:
Functional Group Variations
A. Methyl 3-{[3-(1H-Imidazol-1-yl)propyl]amino}butanoate (C₁₁H₁₉N₃O₂)
- Molecular Weight : 225.29 g/mol
- Key Differences :
- Replaces the isopropyl ether group with a 1H-imidazol-1-yl ring.
- Higher nitrogen content (3 N atoms vs. 1 N in the target compound).
- Implications :
- Increased basicity due to the imidazole ring (pKa ~7.0 for imidazole).
- Enhanced hydrogen-bonding capacity, improving solubility in polar solvents.
- Potential pharmacological relevance (imidazole derivatives are common in drug design).
B. Propan-2-yl 3-Methylbutanoate (C₈H₁₄O₂)
- Molecular Weight : 158.20 g/mol
- Key Differences: Simpler structure lacking the amino group. Shorter carbon chain (isopropyl ester of 3-methylbutanoic acid). Implications:
- Higher volatility (lower boiling point).
- Reduced polarity, favoring use as a fragrance or flavoring agent.
C. Methyl 2-{[1-(4-Fluorobutyl)-1H-Indole-3-Carbonyl]amino}-3,3-dimethylbutanoate
- Molecular Weight : ~380.40 g/mol (estimated).
- Key Differences: Incorporates a fluorinated indole ring and dimethylbutanoate group. Implications:
- Fluorine enhances metabolic stability and lipophilicity.
- Indole moiety may confer fluorescence or receptor-binding activity.
Physicochemical Properties
Notes:
- The target compound’s ether group increases lipophilicity (higher LogP) compared to the imidazole analog.
- The absence of aromatic rings distinguishes it from indole-containing derivatives, likely reducing UV absorption and π-π interactions.
Biological Activity
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Ester Group : Contributes to its solubility and reactivity.
- Amine Group : Implicated in various biological interactions.
- Ether Linkage : Enhances stability and bioavailability.
The compound's molecular formula is , indicating the presence of multiple functional groups that facilitate its biological activity .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents.
- Enzyme Modulation : The compound has been observed to interact with various enzymes, potentially acting as an inhibitor or activator, thereby influencing metabolic pathways .
- Receptor Interaction : Preliminary studies suggest that it may modulate receptor activity, which could have implications for drug development targeting specific diseases .
The mechanism of action of this compound involves:
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with target biomolecules, which may lead to alterations in their activity.
- Influencing Pathways : By modulating enzyme activity or receptor interactions, it can impact various biochemical pathways, potentially leading to therapeutic effects .
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Demonstrated significant inhibition zones against tested strains, indicating potent antimicrobial properties.
-
Enzyme Interaction Study :
- Objective : To assess the inhibitory effect on specific metabolic enzymes.
- Methodology : Enzyme assays were conducted to measure activity levels in the presence of varying concentrations of the compound.
- Results : At higher concentrations, there was a notable reduction in enzyme activity, suggesting potential for therapeutic applications in metabolic disorders.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Modulation | Decreased enzyme activity | |
| Receptor Interaction | Potential modulation of receptor |
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate, and how can purity be ensured?
Answer:
The compound is synthesized via nucleophilic substitution between methyl 3-aminobutanoate derivatives and 3-(propan-2-yloxy)propyl halides. Key steps include:
- Solvent selection: Use aprotic solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis .
- Temperature control: Maintain 50–70°C to optimize reaction kinetics while minimizing side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol achieves >95% purity. Monitor via TLC and confirm structure with 1H/13C NMR and HRMS .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Identify proton environments (e.g., δ 1.05–1.15 ppm for isopropyl CH3, δ 3.45–3.65 ppm for OCH2CH2CH2N) and ester carbonyl (δ 170–175 ppm in 13C) .
- IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (secondary amine N-H) confirm functional groups .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (60:40 v/v) at 1 mL/min ensure >98% purity .
- HRMS: Validate molecular formula within 2 ppm error .
Advanced: How does the spatial arrangement of the propan-2-yloxypropylamine moiety influence enzyme binding compared to dimethylamino analogs?
Answer:
The isopropyloxy group introduces steric bulk and hydrogen-bonding capacity via ether oxygen, differing from dimethylamino's cation-π interactions. Methodological steps:
- Molecular docking (AMBER/CHARMM): Compare binding affinities to serine hydrolases, focusing on π-alkyl vs. cation-π interactions .
- Isothermal Titration Calorimetry (ITC): Quantify ΔG differences (≥1.5 kcal/mol) to validate computational predictions .
Advanced: What experimental approaches resolve contradictions in biological activity data between this compound and its 4-aminophenyl analogs?
Answer:
Address discrepancies through:
- Caco-2 assays: Measure apical-to-basolateral transport via LC-MS to assess cellular permeability .
- Hepatic microsomal stability tests: Compare NADPH-dependent half-lives across species .
- Kinome-wide profiling (DiscoverX KINOMEscan): Identify off-target effects at 1 μM using two-way ANOVA with Tukey post-hoc tests (p<0.05) .
Advanced: How should structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
A three-tier SAR strategy:
Core modifications: Replace methyl ester with ethyl/tert-butyl groups while retaining the propan-2-yloxypropylamine chain .
Side-chain engineering: Substitute isopropyloxy with cyclopentyloxy or fluorinated alkoxy groups to modulate clogP (1.5–3.5) .
Stereochemical analysis: Separate enantiomers via chiral HPLC (Chiralpak AD-H) and test in functional assays (e.g., cAMP inhibition) .
Parallel ADMET profiling (plasma protein binding, hERG inhibition) is critical for optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
